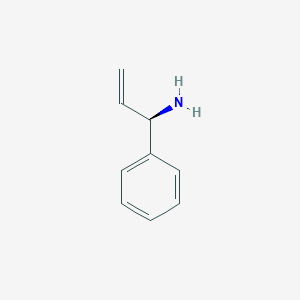

(R)-1-phenylprop-2-en-1-amine

Description

Significance of Chiral Allylic Amines in Organic Synthesis

Chiral allylic amines are a critically important class of organic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules and complex natural products. rsc.orgnih.govnih.gov Their value stems from the presence of a stereogenic center adjacent to a reactive allyl group, a combination that allows for a diverse range of chemical transformations. nih.gov This structural motif is found in numerous pharmaceuticals, agrochemicals, and natural products. researchgate.net

The synthesis of α-chiral allylic amines is of particular importance due to the versatility of the allylic moiety, which can be readily functionalized for further structural elaboration. rsc.orgnih.gov These compounds are employed as chiral bases, nucleophiles, auxiliaries, and ligands in asymmetric synthesis. acs.org The development of efficient and stereoselective methods for the synthesis of chiral allylic amines has been a major focus of research, with approaches including allylic substitution, Overman rearrangements, allylic C-H amination, and imine vinylation. rsc.orgnih.gov However, many of these methods require pre-functionalized substrates or stoichiometric reagents. nih.gov More atom-economical approaches, such as the direct catalytic asymmetric hydroamination of allenes, represent a significant advancement in this area. rsc.org

The applications of chiral allylic amines are extensive. They are key structural components of peptide isosteres and have been utilized in the synthesis of various bioactive compounds. acs.org For instance, the derivatization of chiral allylic amines can lead to the formation of valuable β-amino alcohols, α-amino aldehydes, α-amino acids, and γ-amino alcohols. nih.gov

Overview of (R)-1-Phenylprop-2-en-1-amine as a Key Chiral Intermediate

This compound, with the chemical formula C₉H₁₁N, is a chiral amine characterized by a phenyl group and an amine group attached to the first carbon of a prop-2-ene chain. Its unique stereochemistry and the presence of a conjugated double bond system give it distinct reactivity, making it a valuable intermediate in enantioselective synthesis and for pharmaceutical applications. The compound's structure allows it to serve as a crucial chiral building block for creating enantiomerically pure compounds.

The synthesis of this compound can be achieved through various methods, including the asymmetric hydrogenation of prochiral precursors using chiral rhodium or ruthenium catalysts. Another synthetic route involves the use of chiral auxiliaries to guide the formation of the desired (R)-enantiomer. On an industrial scale, large-scale chiral resolution techniques may be employed.

The reactivity of this compound is influenced by its structural features. The propenyl group enhances the molecule's rigidity and conjugation, which can affect the nucleophilicity of the amine group. Its chiral nature is fundamental to its application in asymmetric synthesis, where it can be used to introduce a specific stereocenter into a target molecule. This is particularly important in medicinal chemistry, where the biological activity of a compound is often dependent on its stereochemistry. For example, it has been investigated for its potential interactions with enzymes and receptors.

The versatility of this compound is demonstrated by its use in various chemical reactions, including oxidation, reduction, and substitution, further highlighting its role as a versatile chiral intermediate in the synthesis of complex organic molecules.

| Property | Data |

| Compound Name | This compound |

| CAS Number | 325490-29-7 |

| Molecular Formula | C₉H₁₁N |

| Molecular Weight | 133.19 g/mol |

| Synonyms | (R)-phenylpropenamine |

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9H,1,10H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VESLRNDUOCLYDT-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 1 Phenylprop 2 En 1 Amine

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis provides a direct and atom-economical pathway to chiral molecules like (R)-1-phenylprop-2-en-1-amine, avoiding the need for chiral auxiliaries or resolutions of racemic mixtures. These methods employ chiral catalysts to stereoselectively transform prochiral starting materials.

Asymmetric Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral amines from prochiral allylamines. This process involves the addition of hydrogen across the double bond of the substrate, guided by a chiral metal catalyst to favor the formation of one enantiomer over the other.

Ruthenium-based catalysts have been investigated for the asymmetric hydrogenation of prochiral allylamines. researchgate.net For the hydrogenation of 2-phenylprop-2-en-1-amine (B1251587), ruthenium catalysts containing ligands such as (S)-BINAP and its derivatives have been employed. rsc.org For instance, dichloro[(S)-(−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl]ruthenium(II) and diacetato{(R)-(+)-2,2′-bis[di(3,5-xylyl)phosphino]-1,1′-binaphthyl}ruthenium(II) have been tested. rsc.org However, studies have shown that rhodium-based catalysts often result in higher conversion and enantiomeric excess values compared to their ruthenium-binap counterparts for this specific transformation. rsc.orgnih.gov

One study systematically screened several ruthenium catalysts under various conditions for the hydrogenation of 2-phenylprop-2-en-1-amine. rsc.org The results, as summarized in the table below, indicate that while some ruthenium catalysts can achieve high yields, the enantioselectivity can be moderate. rsc.org

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-Phenylprop-2-en-1-amine

| Catalyst | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| RuCl2[(S)-BINAP] | H2 | Low to Moderate | Moderate |

| Ru(OAc)2[(R)-Xyl-BINAP] | H2, CO2, DBU | 96 | 75 |

Data sourced from a study on CO2-assisted asymmetric hydrogenation. rsc.org

Rhodium catalysts, particularly those with chiral phosphine (B1218219) ligands, have demonstrated high efficacy in the asymmetric hydrogenation of allylamines. researchgate.net For the synthesis of this compound, a rhodium catalyst featuring a chiral bisphospholane ligand showed significant promise. researchgate.net Specifically, (−)-4,5-bis(2R,5R)-2,5-dimethylphospholanyl(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate (B81430) was identified as a superior catalyst. rsc.orgrsc.org

Initial screenings revealed that this rhodium catalyst provided the best enantioselectivity for the hydrogenation of 2-phenylprop-2-en-1-amine, achieving up to 74% ee under hydrogen pressure alone. nih.govrsc.org Further optimization of reaction conditions, including the use of additives, led to even higher enantioselectivities. rsc.org

Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation of 2-Phenylprop-2-en-1-amine

| Catalyst | Conditions | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Rh(COD)(pdm-dpp)BF4 | H2 | Moderate | 74 |

| Rh(COD)(pdm-dpp)BF4 | H2, CO2, DBU | 96 | 75 |

Data represents initial findings under various conditions. nih.govrsc.org

A novel methodology has been developed that utilizes carbon dioxide (CO2) to assist in the asymmetric hydrogenation of allylamines. nih.govrsc.org This approach leverages the reversible reaction between the amine and CO2, which can act as an in situ protecting group, suppressing undesirable side reactions like hydrogenolysis of the C–N bond. nih.govrsc.org

The addition of CO2, often in combination with a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to significantly improve the yield and, in some cases, the enantioselectivity of the hydrogenation. rsc.orgnih.govrsc.org For the hydrogenation of 2-phenylprop-2-en-1-amine, the combination of CO2 and DBU with a rhodium catalyst resulted in a clean reaction with a high yield of up to 96%. rsc.orgnih.gov While the enantioselectivity was not dramatically affected in this specific case, the use of CO2 proved crucial for achieving high conversion and product purity. nih.gov The study also found that for other 2-arylprop-2-en-1-amines, this method could lead to enantiomeric excesses of up to 82%. nih.govrsc.orgrsc.org

The optimal reaction conditions often involve a careful balance of hydrogen and carbon dioxide pressure, reaction time, solvent, and the specific base used. rsc.org These findings highlight that a direct asymmetric hydrogenation of prochiral allylamines, without the need for prior derivatization, is a practical strategy for producing chiral amines. nih.govrsc.org

Biocatalytic Pathways for Enantiopure this compound

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis. Enzymes, operating under mild conditions, can catalyze reactions with exceptional stereo- and regioselectivity.

Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. rsc.orgnih.gov This biocatalytic approach is particularly attractive for the synthesis of chiral amines from prochiral ketones. rsc.orgnih.gov

For the synthesis of (R)-1-phenylpropan-2-amine, which is structurally related to the target compound, (R)-selective transaminases have been successfully employed. rsc.orgnih.gov Immobilized whole-cell biocatalysts expressing transaminases from sources like Arthrobacter sp. and Aspergillus terreus have been used in the reductive amination of 1-phenylpropan-2-one. rsc.orgnih.gov Through optimization of parameters such as the amine donor and the use of co-solvents, high conversions (88–89%) and excellent enantiomeric excesses (>99% ee) for the (R)-enantiomer have been achieved. rsc.orgnih.gov

While this specific example produces a saturated amine, the principle of using (R)-selective transaminases for the asymmetric synthesis from a corresponding prochiral ketone is a viable and powerful strategy that could be adapted for the synthesis of this compound, provided a suitable prochiral enone precursor is used.

Table 3: Transaminase-Mediated Asymmetric Synthesis of (R)-1-phenylpropan-2-amine

| Transaminase Biocatalyst | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| ArR-TA (immobilized) | Various | High | >99 |

| ArRm-TA (immobilized) | Various | High | >99 |

| AtR-TA (immobilized) | Various | High | >99 |

Data from the synthesis of (R)-1-phenylpropan-2-amine from 1-phenylpropan-2-one. rsc.orgnih.gov

Kinetic Resolution Strategies Employing Enantioselective Enzymes

Kinetic resolution using enantioselective enzymes is a powerful strategy for the separation of racemic mixtures of chiral amines. This approach leverages the high stereospecificity of enzymes, such as lipases, acylases, and transaminases, to selectively catalyze a reaction on one enantiomer of a racemic substrate, allowing for the separation of the unreacted, enantiomerically enriched amine. rsc.org

Lipases are commonly employed for the kinetic resolution of racemic amines through enantioselective acylation. In this process, the enzyme selectively transfers an acyl group to one enantiomer, forming an amide that can be easily separated from the unreacted (R)- or (S)-amine. For instance, lipases like Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, have proven effective in these resolutions. mdpi.comnih.gov The choice of solvent and acyl donor is crucial for optimizing both the reaction rate and the enantioselectivity. nih.gov

Transaminases (TAs) offer another biocatalytic route. rsc.org In a kinetic resolution setting, an (R)-selective transaminase can be used to convert the (R)-enantiomer of a racemic amine to a ketone, leaving behind the desired (S)-enantiomer with high enantiomeric excess (ee), or vice-versa with an (S)-selective enzyme. rsc.org While many studies focus on related phenylpropan-2-amines, the principles are applicable to allylic amines like 1-phenylprop-2-en-1-amine. rsc.org The theoretical maximum yield for the resolved amine in a standard kinetic resolution is 50%. However, dynamic kinetic resolution (DKR) strategies, which combine the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can overcome this limitation, theoretically enabling a 100% yield of the desired enantiomerically pure product. diva-portal.org

Table 1: Examples of Enzymes in Kinetic Resolution of Amines This table is illustrative of enzyme classes used for amine resolution and not specific to this compound due to a lack of specific data in the search results.

| Enzyme Class | Typical Enzyme | Reaction Type | Potential Outcome for Racemic 1-phenylprop-2-en-1-amine |

| Lipase | Candida antarctica Lipase B (CALB) | Acylation | Selective acylation of the (S)-enantiomer, leaving this compound. mdpi.com |

| Acylase | - | Deacylation | Selective deacylation of an N-acetylated (R)-enantiomer from the racemic amide. |

| Transaminase | Arthrobacter sp. Transaminase (ArR-TA) | Transamination | Selective deamination of the (R)-enantiomer, leaving the (S)-amine. rsc.org |

Advanced Transition Metal-Catalyzed Enantioselective Methods

Iridium-Catalyzed Asymmetric Allylic Substitution

Iridium-catalyzed asymmetric allylic substitution has emerged as a premier method for the synthesis of chiral allylic amines, often providing access to branched products that are complementary to those obtained with traditional palladium catalysts. psu.edu This methodology typically involves the reaction of an allylic electrophile, such as an allylic carbonate or alcohol, with a nitrogen nucleophile in the presence of a chiral iridium complex. psu.eduethz.ch

The catalyst is usually generated in situ from an iridium precursor, like [Ir(COD)Cl]₂, and a chiral ligand. psu.edu Phosphoramidites are among the most successful ligand classes for these transformations, inducing high levels of both regioselectivity (favoring the branched product) and enantioselectivity. psu.edu The reaction proceeds via a π-allyl iridium intermediate, and the stereochemical outcome is determined by the facial selectivity of the nucleophilic attack. pkusz.edu.cn Studies have shown that the use of sulfamic acid can serve both to activate an allylic alcohol substrate and provide the ammonia (B1221849) nucleophile in situ, offering a direct route to unprotected primary allylic amines. ethz.ch The unique conjugated double bond system in this compound influences its reactivity in such transformations.

Table 2: Iridium-Catalyzed Asymmetric Allylic Amination This table represents a general system for Ir-catalyzed allylic amination.

| Iridium Precursor | Chiral Ligand Type | Nucleophile | Typical Substrate | Key Finding | Reference |

| [Ir(COD)Cl]₂ | Phosphoramidite | Ammonia (from Sulfamic Acid) | Cinnamyl Alcohol | Direct synthesis of unprotected allylic amines with high enantioselectivity. | ethz.ch |

| [Ir(COD)Cl]₂ | Phosphinooxazoline (PHOX) | Stabilized Carbanions | Allylic Acetates | Excellent regio- and enantioselectivity. | psu.edu |

Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination

Rare-earth metal complexes have been developed as effective catalysts for asymmetric hydroamination and related reactions. mdpi.com These methods provide an atom-economical route to chiral amines. mdpi.com One notable application is the highly enantioselective addition of allylamines to nitriles, followed by an intramolecular hydroamidination/cyclization, to produce chiral imidazolines. This reaction is catalyzed by chiral bis(oxazolinato) rare-earth metal complexes, such as those of yttrium (Y) or ytterbium (Yb). chinesechemsoc.org

While this specific reaction produces a heterocyclic product, it demonstrates the ability of rare-earth catalysts to control stereochemistry in reactions involving allylamine (B125299) substrates. chinesechemsoc.org For example, the reaction of nitriles with (E)-N-methyl-3-arylprop-2-en-1-amines, structures closely related to the target compound, proceeds with high yields and enantioselectivities. chinesechemsoc.org The catalytic cycle is thought to involve the formation of a metal-amide species which then adds across the nitrile triple bond, with the chiral ligand environment dictating the stereochemical outcome. The development of C1-symmetric aminodiolate rare-earth-metal complexes has also shown promise in asymmetric intra- and intermolecular hydroamination of alkenes. acs.org

Nickel-Catalyzed Asymmetric Hydrogenation of Imino Esters

Nickel-catalyzed asymmetric hydrogenation represents a cost-effective and sustainable alternative to methods using precious metals like rhodium or iridium. researchgate.netrsc.org This approach is particularly effective for the synthesis of chiral amines through the reduction of prochiral imines or their derivatives. nih.govacs.org

The synthesis of this compound can be envisioned via the asymmetric hydrogenation of a corresponding imino ester precursor. Specifically, the hydrogenation of an N-aryl imino ester can afford chiral α-aryl glycine (B1666218) derivatives with high yields and enantioselectivities (up to 98% ee). researchgate.netnih.gov The reaction is typically catalyzed by a nickel complex bearing a chiral phosphine ligand, such as a P-stereogenic dialkyl phosphine (e.g., BenzP*) or ligands like (S,S)-Ph-BPE. researchgate.netacs.orgdicp.ac.cn The obtained N-aryl protected amine can often be deprotected under mild conditions to yield the desired primary amine. nih.gov This method's applicability has been demonstrated on a gram scale with low catalyst loadings, highlighting its potential for practical synthesis. acs.orgnih.gov

Table 3: Nickel-Catalyzed Asymmetric Hydrogenation of N-Aryl Imino Esters This table illustrates a representative system for producing chiral amines via Ni-catalyzed hydrogenation.

| Nickel Precursor | Chiral Ligand | Substrate Type | Product Type | Enantioselectivity (ee) | Reference |

| Ni(OAc)₂ | BenzP* | N-Aryl Imino Ester | Chiral α-Aryl Glycine Derivative | Up to 98% | acs.orgnih.gov |

| Ni(OAc)₂·H₂O | (S,S)-Ph-BPE | Cyclic N-Sulfonylimine | Chiral Sulfonamide | Up to >99% | dicp.ac.cn |

Complementary Synthetic Routes to this compound and its Precursors

Preparation from Enaminone Intermediates

Enaminones are versatile and stable intermediates in organic synthesis that can be prepared from readily available starting materials. arkat-usa.org They serve as excellent precursors for a variety of nitrogen-containing compounds, including chiral amines. The synthesis of this compound or its precursors can be achieved from enaminone intermediates.

A key enaminone precursor is (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one, which can be synthesized by reacting acetophenone (B1666503) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). researchgate.net This enaminone can then undergo various transformations. For instance, a transamination reaction with a chiral amine can introduce a chiral element. mdpi.com More directly, the reduction of an enaminone is a key step. While the direct reduction of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one would yield the saturated amino alcohol after reduction of both the double bond and the ketone, a different strategy is required for the target molecule.

A more plausible route involves the synthesis of an enaminone like (Z)-3-(amino)-1-phenylprop-2-en-1-one, followed by a stereoselective reduction of the ketone functionality. Enaminones can be synthesized by the condensation of β-dicarbonyl compounds with amines. arkat-usa.org Subsequent chemo- and stereoselective reduction of the carbonyl group, while preserving the enamine double bond and the nitrogen substituent, would lead to the desired allylic amine. Various reducing agents and catalytic systems have been developed for the selective reduction of enaminones. arkat-usa.org

Olefination Reactions for Vinyl Amine Scaffold Formation

The formation of the vinyl amine scaffold, a key structural feature of this compound, can be achieved through various olefination reactions. These methods transform carbonyl compounds or their equivalents into alkenes. The Horner-Wadsworth-Emmons (HWE) and Julia olefination reactions are prominent examples used in the synthesis of chiral allylic amines.

The Horner-Wadsworth-Emmons (HWE) olefination presents a powerful tool for creating vinyl phosphonates and sulfones, which are precursors to or analogues of vinyl amines. However, the synthesis of γ-phenyl-γ-amino vinyl phosphonates and sulfones via the HWE reaction is challenging due to the potential for racemization of the α-phenyl-α-amino aldehyde starting material under the required basic conditions. nih.gov Researchers have found that the choice of protecting group on the amine is crucial to prevent side reactions like the isomerization of the newly formed double bond. nih.gov For instance, N-trityl protected α-amino aldehydes undergo HWE olefination without double bond isomerization, a problem observed with N-Boc or N-Bz protecting groups. nih.gov

A modified Julia olefination offers an alternative route, enabling the four-step conversion of N-Boc-protected l-amino acid methyl esters into enantiopure N-Boc allylamines. researchgate.netnih.gov This process involves the reaction of a lithiated phenylalkylsulfone with an amino ester to form a chiral β-ketosulfone, followed by reductive elimination of a corresponding α-acetoxysulfone. researchgate.net This methodology proceeds under mild conditions, preserving the stereochemical integrity of the chiral center, which is a significant advantage over classical Julia reactions involving α-amino aldehydes. researchgate.netnih.gov

| Reaction | Starting Material | Key Reagents | Protecting Group | Outcome | Reference |

|---|---|---|---|---|---|

| Horner-Wadsworth-Emmons (HWE) | α-Amino aldehyde | Tetraethyl methylenediphosphonate, NaH, THF | Trityl (Tr) | No isomerization of the double bond observed. | nih.gov |

| Horner-Wadsworth-Emmons (HWE) | α-Amino aldehyde | Tetraethyl methylenediphosphonate, NaH, THF | Boc, Bz | Isomerization of the double bond occurred. | nih.gov |

| Modified Julia Olefination | N-Boc-l-amino acid methyl ester | Lithiated phenylalkylsulfone | Boc | Good yields without loss of stereochemical integrity. | researchgate.netnih.gov |

Palladium-Catalyzed C-H Activation and Stereoselective Functionalization of Allylamines

Palladium-catalyzed C-H activation has emerged as a powerful and versatile strategy for the direct functionalization of allylamines, enabling the formation of complex molecules with high levels of stereocontrol. snnu.edu.cn This approach avoids the need for pre-functionalized substrates, thereby increasing atom and step economy. A significant challenge in these reactions, particularly with unprotected allylamines, is controlling the stereochemistry and preventing catalyst degradation. researchgate.netnih.gov

To address these challenges, various strategies have been developed. The use of directing groups, which coordinate to the palladium catalyst and position it for a specific C-H bond cleavage, is a common approach. For example, the isoquinoline-1-carboxamide (B73039) (IQA) group can direct the stereospecific alkylation of allylamines to yield multisubstituted olefins with a cis configuration. acs.org Mechanistic studies suggest that the alkenyl C-H bond activation is the rate-determining step in this process. acs.org

Transient directing groups offer an alternative, avoiding the need for extra steps to install and remove the directing moiety. Carbon dioxide (CO2), for example, can serve as a transient protecting and directing group to facilitate the γ-arylation of both primary and secondary allylamines in a regio- and stereospecific manner. chemrxiv.org

Furthermore, the ligand on the palladium catalyst plays a crucial role. Mono-protected amino acid (MPAA) ligands have been shown to prevent the aggregation and reduction of the palladium catalyst, which can otherwise lead to the formation of palladium nanoparticles and a loss of stereocontrol. researchgate.netnih.gov This system allows for the selective synthesis of cis-arylated free allylamines, complementing Heck-selective methods that typically yield trans products. researchgate.netnih.gov These palladium-catalyzed C-H functionalization reactions have been successfully applied to achieve arylation, researchgate.net alkylation, acs.org and even glycosylation bohrium.com of the allylamine scaffold.

| Functionalization | Catalyst System | Directing/Controlling Group | Key Features | Product Configuration | Reference |

|---|---|---|---|---|---|

| Alkylation | Palladium(II) | Isoquinoline-1-carboxamide (IQA) | Stereospecific alkylation with primary and secondary alkyl iodides. | cis | acs.org |

| Arylation | Pd(II) catalyst | CO₂ (transient) | Stereospecific arylation of primary and secondary allylamines. | Not specified | chemrxiv.org |

| Arylation | Pd(II) catalyst | Mono-protected amino acid (MPAA) ligand | Prevents Pd nanoparticle formation; complements Heck-selective methods. | cis | researchgate.netnih.gov |

| Glycosylation | Pd(OAc)₂ | Removable bidentate auxiliary | Stereoselective synthesis of C-vinyl glycosides from allylamines. | cis | bohrium.com |

Stereochemical Aspects and Control in R 1 Phenylprop 2 En 1 Amine Chemistry

Strategies for High Enantioselectivity (ee) Achievement

Achieving high enantiomeric excess (ee) in the synthesis of (R)-1-phenylprop-2-en-1-amine and related chiral amines is a key focus of modern asymmetric catalysis. Various methods have been developed, ranging from biocatalysis to transition-metal catalysis, each offering distinct advantages.

Enzyme-mediated synthesis, such as alcohol dehydrogenase (ADH) and amine dehydrogenase (AmDH) cascades, can produce the (R)-enantiomer with nearly quantitative yields, showcasing a significant advantage over classical resolution methods. Another prominent strategy is the asymmetric hydrogenation of prochiral precursors using chiral transition-metal catalysts, often employing rhodium or ruthenium complexes.

A novel approach involves the CO2-assisted asymmetric hydrogenation of prochiral allylamines like 2-phenylprop-2-en-1-amine (B1251587). rsc.org This method utilizes a reversible reaction between the amine and carbon dioxide, which acts as a temporary protecting group to suppress the formation of unwanted side products. rsc.org A study screening various ruthenium and rhodium catalysts under different conditions (H₂ alone, H₂/CO₂, H₂/base, and H₂/CO₂/base) demonstrated that the combination of CO₂ and a carefully selected base can significantly improve both the yield and enantioselectivity of the resulting saturated amine. rsc.org For instance, using catalyst 5 (see table below) with H₂ and CO₂ in the presence of DBU base led to a 96% yield and 75% ee for the hydrogenation of 2-phenylprop-2-en-1-amine. rsc.org

Further research has shown that iridium-catalyzed reactions can also be highly effective. The first enantioselective monoallylation of ammonia (B1221849) was achieved using an iridium catalyst, producing primary allylic amines with high enantioselectivity. nih.gov Rare-earth metal catalysis has also emerged as a powerful tool. A Praseodymium-Box-tBu complex, for example, was used to catalyze the asymmetric reaction of (E)-N-methyl-3-phenylprop-2-en-1-amine with 4-(trifluoromethyl)benzonitrile, achieving a 99% yield and 92% ee of the resulting chiral imidazoline (B1206853). chinesechemsoc.org This highlights the tunability of metal-ligand systems in achieving high stereocontrol. chinesechemsoc.org

Table 1. Selected results from the CO2-assisted asymmetric hydrogenation of 2-phenylprop-2-en-1-amine to 2-phenylpropan-1-amine. Data sourced from a study on the effects of different catalytic conditions. rsc.org

Application of Chiral Auxiliaries and Shift Reagents in Stereochemical Analysis

Determining the enantiomeric purity of this compound and its precursors is as critical as achieving high enantioselectivity. Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by chiral auxiliaries and shift reagents, provides a powerful and rapid method for this analysis. rsc.org

A notable example is the Bull-James assembly, which functions simultaneously as a chiral auxiliary for kinetic resolution and as a chiral shift reagent for in-situ determination of enantiomeric excess by ¹H NMR. rsc.orgnih.gov This assembly is formed from a stereodefined diol, such as (R)-1,1′-bi-2-naphthol (BINOL), and 2-formylphenylboronic acid. acs.org When a primary amine like 1-phenylprop-2-yn-1-amine (B7842105) (a precursor to the target compound) is introduced, it forms a mixture of diastereomeric imine-coordinated boronic esters. rsc.orgnih.govacs.org Because diastereomers have different NMR spectra, the ratio of these species can be measured directly from the ¹H NMR spectrum, allowing for a rapid determination of the enantiomeric excess of the amine. nih.gov This method has been shown to be accurate to within ±3% when compared to traditional chiral gas chromatography (GC). rsc.org

The dual functionality of the Bull-James assembly is particularly innovative; it can induce enantioenrichment in a reaction while simultaneously allowing for the real-time analysis of that enrichment. rsc.orgnih.gov This circumvents the often time-consuming process of developing separation conditions for high-performance liquid chromatography (HPLC). rsc.org

Beyond this specific assembly, the use of chiral derivatizing agents is a well-established technique. nih.gov Reagents like Mosher's acid react with chiral amines to form diastereomeric amides, which can be distinguished by NMR. nih.gov Similarly, chiral shift reagents, often based on lanthanide complexes like Eu(hfc)₃, form temporary diastereomeric complexes with the analyte, causing the NMR signals for each enantiomer to shift to different frequencies, enabling their quantification. nih.gov

Control of Diastereoselectivity in Reaction Pathways

Once the this compound scaffold is established, controlling the stereochemistry of subsequent reactions is crucial for building complex molecules. This involves directing the formation of new stereocenters relative to the existing one, a concept known as diastereoselective control.

One strategy is the use of rare-earth metal catalysts in addition/hydroamidination reactions. chinesechemsoc.org For example, the reaction of dinitriles derived from (R)-1,1-spirobiindane-7,7-diol [(R)-SPINOL] with an allylamine (B125299) in the presence of a chiral yttrium catalyst can produce mono-imidazoline products with high diastereomeric ratios (dr), in some cases greater than 19:1. chinesechemsoc.org This demonstrates that the catalyst and substrate can work in concert to create a highly ordered transition state, favoring the formation of one diastereomer over the other. chinesechemsoc.org

Photoredox catalysis offers another powerful method for controlling diastereoselectivity. rsc.orgrsc.org An intermolecular [4+2] cycloaddition between benzocyclobutylamines and α-substituted vinylketones, enabled by visible light, can generate highly functionalized cyclohexylamine (B46788) derivatives. rsc.orgrsc.org These reactions proceed with excellent diastereoselectivity (>20:1 dr), forging two new contiguous stereocenters in a controlled manner. rsc.org The process is believed to occur through a radical-polar mechanism where a chiral phosphoric acid catalyst can be introduced to create a chiral environment, influencing the stereochemical outcome. rsc.org

Table 2. Diastereoselective photocatalyzed [4+2] cycloaddition to form functionalized cyclohexylamine derivatives. Data shows consistent high diastereoselectivity across various substrates. rsc.org

Furthermore, the inherent chirality of this compound can be used to direct reactions such as diastereoselective radical alkylations of derived sulfinimines. researchgate.net Base-catalyzed stereospecific isomerization of chiral allylic amines can also generate chiral enamine or imine intermediates, which then react with high diastereoselectivity in subsequent bond-forming steps. whiterose.ac.uk These methods underscore the utility of the amine's stereocenter in guiding the formation of new chiral centers within a molecule.

Chemical Reactivity and Transformations of R 1 Phenylprop 2 En 1 Amine

Fundamental Chemical Reactions

The primary amine and the alkene functionality are the main sites for fundamental chemical transformations of (R)-1-phenylprop-2-en-1-amine. These reactions include oxidation, reduction, and nucleophilic substitution, which modify the core structure to yield a variety of derivatives.

Oxidation Pathways to Corresponding Imines or Amides

The primary amine group of this compound can be oxidized to form the corresponding imine or, under more vigorous conditions, the amide. The formation of imines is a common transformation for primary amines and can be achieved using various oxidizing agents. mdpi.com For instance, the use of a D-amino acid oxidase from porcine kidney has been shown to catalyze the oxidation of primary amines to imines. mdpi.com This enzymatic method offers a green alternative to traditional chemical oxidants. mdpi.com

The resulting imine, N-(1-phenylallyl)methanimine, contains a C=N double bond and is susceptible to hydrolysis back to the amine. libretexts.org However, these imines can serve as intermediates for further reactions. Under certain conditions, the oxidation can proceed further to yield the corresponding amide, N-(1-phenylallyl)acetamide, although this typically requires stronger oxidizing agents or different catalytic systems. rsc.org N-heterocyclic carbene (NHC)-mediated oxidation represents a modern approach for converting imines to amides. rsc.org

Table 1: Common Reagents for Oxidation of Primary Amines

| Oxidizing Agent/System | Product Type | Reference |

| Potassium permanganate (B83412) (KMnO₄) | Imine or Amide | |

| Chromium trioxide (CrO₃) | Imine or Amide | |

| D-Amino Acid Oxidase | Imine | mdpi.com |

| N-Heterocyclic Carbene (NHC)/Oxidant | Amide (from imine) | rsc.org |

| C₇₀/light | Imine | organic-chemistry.org |

Reduction Reactions to Saturated Amine Analogues

The carbon-carbon double bond in this compound can be selectively reduced to yield the corresponding saturated amine analogue, (R)-1-phenylpropan-1-amine. This transformation is typically achieved through catalytic hydrogenation. Common catalysts for this reaction include palladium on carbon (Pd/C) or other transition metals like rhodium and ruthenium. nih.gov The reaction is generally carried out under a hydrogen atmosphere.

The reduction saturates the propenyl group, removing the rigidity and conjugation it imparts on the molecule. This change in structure can influence the compound's chemical and biological properties. For instance, the nucleophilicity of the amine group is altered when the electron-withdrawing effect of the double bond is removed.

Table 2: Conditions for Reduction of Alkenes

| Reagent/Catalyst | Conditions | Product | Reference |

| H₂/Palladium on Carbon (Pd/C) | Standard hydrogenation conditions | Saturated amine | |

| Lithium aluminum hydride (LiAlH₄) | Etheral solvent | Saturated amine | |

| Magnesium in Methanol | 50 °C | Saturated analogue | nih.gov |

Nucleophilic Substitution Reactions and Halogenated Derivative Formation

The amine group of this compound can act as a nucleophile, participating in substitution reactions. However, the primary focus in this context is often on reactions where the amine or a derivative thereof is the target of nucleophilic attack, or where halogenated derivatives are formed for subsequent transformations.

The formation of halogenated derivatives can be achieved through various methods. While direct halogenation of the amine can be complex, transformation into a better leaving group allows for subsequent nucleophilic substitution. masterorganicchemistry.comucsd.edu For instance, treatment with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can lead to the formation of halogenated derivatives, although these reactions can be complicated by the presence of the amine and double bond.

More controlled methods for introducing halogens onto the molecule often involve multi-step sequences. For example, a study on the synthesis of gem-dibromo compounds utilized a radical cascade strategy involving styrene (B11656) derivatives, CBr₄, and an amine. acs.org This suggests that under specific radical conditions, bromo-derivatives of this compound could potentially be synthesized. acs.org Another approach involves the synthesis of halogen-substituted 1,4-oxazepine (B8637140) derivatives from N-propargylic β-enaminones, which are first subjected to α-halogen substitution reactions using reagents like N-chlorosuccinimide (NCS). metu.edu.tr

Advanced Synthetic Transformations

Beyond fundamental reactions, this compound and its derivatives are valuable substrates in more complex, multi-step synthetic sequences, including cascade and cycloaddition reactions. These advanced transformations enable the rapid construction of complex molecular architectures.

Radical-Triggered Cascade Multi-Component Reactions

Radical-triggered cascade reactions offer an efficient way to build complex molecules from simple precursors in a single operation. researchgate.netnih.gov These reactions often proceed through a series of bond-forming events initiated by a radical species. researchgate.net

A relevant example is the visible-light-promoted three-component tandem reaction to synthesize difluoromethylated oxazolidin-2-imines. nih.govrsc.org In this type of reaction, an allylamine (B125299) derivative, a difluoromethylation reagent, and an isocyanate are combined. nih.govrsc.org While the specific use of this compound was not detailed, the study demonstrated the successful use of a similar compound, N-allyl-2-phenylprop-2-en-1-amine, highlighting the tolerance for substituents on the amine. rsc.org This suggests that this compound could potentially participate in such radical-initiated cyclization cascades. The mechanism typically involves the generation of a radical which adds to the alkene, followed by an intramolecular cyclization and subsequent reaction with the third component. nih.govrsc.org

Another study details a multicomponent tandem reaction for the synthesis of gem-dibromo compounds via an atom transfer radical addition (ATRA), elimination, and nucleophilic substitution process. acs.org This strategy, which involves the reaction of substituted aromatic alkenes with CBr₄ and an amine, demonstrates the potential for radical-based multicomponent reactions to generate highly functionalized derivatives from alkene precursors. acs.org

Cycloaddition Reactions Involving the Amine Functionality

The double bond and the amine group in this compound and its derivatives can participate in various cycloaddition reactions, leading to the formation of heterocyclic structures. rsc.org These reactions are powerful tools for the synthesis of complex ring systems.

One prominent example is the [2+2+2] cycloaddition of nitrogen-linked diynes with alkynes, catalyzed by transition metals like rhodium, ruthenium, iridium, or titanium, to form fused pyrrolidine (B122466) systems. rsc.org While this reaction requires a dipropargyl amine, it illustrates how an amine functionality can be incorporated into a substrate designed for cycloaddition.

Furthermore, 1,3-dipolar cycloaddition reactions are a common strategy for synthesizing five-membered heterocyclic rings. For instance, the reaction of an azomethine ylide, generated in situ from an α-amino acid and an aldehyde or ketone, with a dipolarophile (an alkene or alkyne) can produce pyrrolidine derivatives. growingscience.com In a related context, isatin (B1672199) has been used with sarcosine (B1681465) to generate an azomethine ylide that reacts with various dipolarophiles. growingscience.com The double bond in this compound could potentially act as the dipolarophile in such reactions, leading to the formation of spiro-pyrrolidine structures.

Michael Addition Reactions of this compound and its Precursors

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.orgorganic-chemistry.org The general mechanism involves the addition of a Michael donor (a nucleophile) to a Michael acceptor (an activated alkene) to form a Michael adduct. wikipedia.org Nucleophiles that can participate in this reaction include enolates, amines, and thiols. masterorganicchemistry.com

In the context of cinnamylamine (B1233655) derivatives, the amine functionality can act as a nucleophile in aza-Michael reactions. This reaction is a key step in the synthesis of various β-amino carbonyl compounds and related structures. beilstein-journals.org For instance, the reaction of primary amines with α,β-unsaturated ketones can proceed via a cascade aza-Michael-aldol reaction to yield highly functionalized chiral products. beilstein-journals.org

The reactivity of precursors like 1-phenylprop-2-en-1-one in Michael additions has been explored. In a copper-catalyzed three-component reaction, morpholine (B109124) reacts with 1-phenylprop-2-en-1-one and phenylacetylene (B144264) to produce a propargylamine (B41283) derivative. acs.orgnih.gov This transformation proceeds through the initial Michael addition of the amine to the enone, followed by C-C bond cleavage of the resulting adduct. acs.orgnih.gov

Furthermore, the Michael addition is a critical step in tandem reactions. A classic example is the Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation. wikipedia.org In a similar vein, the reaction of benzylamine (B48309) with methyl vinyl ketone can lead to a double Michael addition followed by an aldol reaction sequence to generate substituted piperidine (B6355638) derivatives. nih.gov

Table 1: Examples of Michael Addition Reactions

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type | Ref. |

| Morpholine | 1-Phenylprop-2-en-1-one, Phenylacetylene | CuCl, Toluene, 100 °C | Propargylamine | acs.orgnih.gov |

| Benzylamine | Methyl vinyl ketone | CuCl, Toluene, 100 °C | Substituted Piperidine | nih.gov |

| Diethyl malonate | Diethyl fumarate | Base | 1,5-Dicarbonyl compound | wikipedia.org |

| 2-Nitropropane | Methyl acrylate | Base | γ-Nitro ester | wikipedia.org |

Oxidative Mizoroki-Heck Reactions of Cinnamylamine Derivatives

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, typically involving the palladium-catalyzed reaction of an unsaturated halide with an alkene. rsc.orgresearchgate.net The oxidative variant of this reaction allows for the coupling of alkenes with organometallic reagents, such as aryl boronic acids. rsc.orgrsc.org

The direct arylation of unprotected cinnamylamines via a Mizoroki-Heck pathway presents challenges. Under typical palladium-catalyzed conditions with aryl iodides, a mixture of C-H activation and Mizoroki-Heck arylation occurs, leading to reduced stereoselectivity. rsc.orgrsc.org To overcome this, methods utilizing aryl boronic acids have been developed, which can improve both the yield and the E/Z selectivity of the reaction. rsc.orgrsc.org These reactions can often be performed at ambient temperature and under an air atmosphere. rsc.org

The scope of the oxidative Mizoroki-Heck reaction has been demonstrated with a variety of unprotected cinnamylamines and aryl boronic acids. rsc.org This method is attractive because it avoids the need for protecting groups on the amine, which simplifies the synthetic sequence. rsc.orgacs.org The reaction is sensitive to temperature; elevated temperatures can lead to catalyst deactivation. rsc.orgrsc.org

The synthetic utility of this reaction has been showcased in the preparation of 3,3-diarylallylamines, which are present in numerous important drug molecules. rsc.orgrsc.org The reaction has been successfully applied to a broad range of substrates, including those with complex and medicinally relevant scaffolds. acs.org

Table 2: Scope of the Oxidative Mizoroki-Heck Reaction of Unprotected Cinnamylamines

| Cinnamylamine Derivative | Arylating Agent | Catalyst System | Key Features | Ref. |

| Unprotected Cinnamylamines | Aryl boronic acids | Palladium catalyst | Improved yield and E/Z selectivity, ambient temperature | rsc.orgrsc.org |

| Primary, secondary, and tertiary allylamines | Aryl iodides | Palladium catalyst | General method, scalable | researchgate.net |

| Cinnamylamine derivatives of colchicine, dehydroabiethylamine, and podophyllotoxin | Aryl iodides | Palladium catalyst | Selective arylation of medicinally relevant substrates | acs.org |

Derivatization to Nitrogen-Containing Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in natural products and their diverse biological activities.

2-Pyridone scaffolds are present in many natural products and exhibit various biological activities. jmaterenvironsci.com One common synthetic route to 3-cyano-2-pyridones involves a multicomponent reaction (MCR) starting from enaminones. jmaterenvironsci.com These enaminones can be prepared from the corresponding ketones. For example, 3-(dimethylamino)-1-phenylprop-2-en-1-one is synthesized from acetophenone (B1666503) and dimethylformamide dimethyl acetal (B89532) (DMFDMA). jmaterenvironsci.comnih.gov

The MCR involves the reaction of an enaminone, ethyl cyanoacetate, and a primary amine, often catalyzed by basic alumina, to afford the desired 2-pyridone derivative in good yields. jmaterenvironsci.com This solvent-free approach is considered a green chemistry method. nih.gov The reaction mechanism for the formation of related 2-aminopyridines involves a Michael addition of malononitrile (B47326) to the enaminone, followed by cyclization. nih.gov

Table 3: Synthesis of 2-Pyridone Derivatives

| Starting Material | Reagents | Catalyst | Product | Ref. |

| Enaminone, Ethyl cyanoacetate, Primary amine | - | Basic Al2O3 | 3-Cyano-2-pyridone derivative | jmaterenvironsci.com |

| Enaminone, Malononitrile, Benzylamine | - | Solvent-free | 2-Amino-3-cyanopyridine derivative | nih.gov |

Pyrimidine derivatives are another class of heterocyclic compounds with significant pharmacological and biological activities. ijraset.comresearchgate.net A common synthetic strategy involves the Claisen-Schmidt condensation of an aldehyde and a ketone to form a chalcone (B49325), which is a 1,3-diaryl-2-propen-1-one. ijraset.comresearchgate.netamegroups.org

This chalcone intermediate can then be reacted with a reagent like guanidine (B92328) nitrate (B79036) or guanidine hydrochloride in the presence of a base to form a dihydropyrimidine (B8664642) derivative. ijraset.comresearchgate.netamegroups.org For instance, 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one reacts with guanidine nitrate in alcoholic potassium hydroxide (B78521) to yield 6-(4-methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine. ijraset.comresearchgate.net This dihydropyrimidine can be further elaborated to construct more complex fused heterocyclic systems, such as pyrimido[1,2-a]pyrimidines. ijraset.comresearchgate.net

Table 4: Synthesis of Pyrimidine Derivatives from Chalcones

| Chalcone | Reagent | Conditions | Product | Ref. |

| 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | Guanidine nitrate | Alcoholic KOH | 6-(4-Methoxyphenyl)-4-phenyl-1,6-dihydropyrimidin-2-amine | ijraset.comresearchgate.net |

| 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one | Guanidine nitrate | Base | 1,6-Dihydro-6-(4-nitrophenyl)-4-phenylpyrimidin-2-amine | sciencepublishinggroup.com |

| 3-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one | Guanidine hydrochloride | Et. NaOH | 4-(4-Methoxyphenyl)-6-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine | amegroups.org |

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known to exhibit a wide range of biological activities. revistabionatura.org A primary route for synthesizing 2-pyrazolines is the cyclization reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazines. revistabionatura.org

For example, chalcones can be reacted with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines in a suitable solvent to yield 1,3,5-trisubstituted-2-pyrazolines. mdpi.com The reaction of chalcones with thiosemicarbazide (B42300) under basic conditions can produce 1H-pyrazole-1-carbothioamides, which are derivatives of pyrazolines. nih.gov

An alternative approach involves the acceptorless dehydrogenative coupling of allylic alcohols with hydrazines, catalyzed by ruthenium complexes. acs.org This method offers high efficiency and selectivity for the synthesis of substituted 2-pyrazolines, with water and hydrogen gas as the only byproducts. acs.org The reaction has been shown to be applicable to a variety of substituted allylic alcohols and hydrazines. acs.org

Table 5: Synthesis of Pyrazoline Derivatives

| Starting Materials | Reagents/Catalyst | Product Type | Ref. |

| Chalcone, Hydrazine hydrate | - | 1,3,5-Trisubstituted-2-pyrazoline | mdpi.com |

| Chalcone, Thiosemicarbazide | Basic conditions | 1H-Pyrazole-1-carbothioamide | nih.gov |

| Allylic alcohol, Hydrazine | Ruthenium catalyst | Substituted 2-pyrazoline | acs.org |

Applications of R 1 Phenylprop 2 En 1 Amine As a Chiral Building Block

Construction of Complex Organic Molecules

(R)-1-phenylprop-2-en-1-amine serves as a fundamental chiral synthon for the elaboration of more complex molecular architectures. Its utility is demonstrated in reactions that take advantage of the allylic amine functionality. For instance, the amine group can direct the stereochemical outcome of reactions on the adjacent double bond, such as epoxidation or dihydroxylation, leading to the formation of chiral amino alcohols with multiple stereocenters. These resulting motifs are common in many natural products and bioactive molecules.

Furthermore, the phenyl group can be modified to introduce further complexity, and the allylic group can participate in various carbon-carbon bond-forming reactions. One notable application is in iridium-catalyzed allylation reactions, where the inherent chirality of the amine can influence the stereoselectivity of the transformation. While a direct total synthesis of a complex natural product starting from this compound is not extensively documented in readily available literature, the use of structurally related compounds, such as (R)-1-phenylprop-2-ynyl acetate (B1210297) in the synthesis of natural pyranones, underscores the potential of this class of chiral building blocks in the assembly of intricate molecular targets. mdpi.com

The reactivity of the double bond in this compound allows for a range of addition reactions. For example, diastereoselective epoxidation of the double bond in N-protected derivatives can be achieved, yielding chiral epoxy amines. rsc.org These intermediates are highly valuable as they can undergo regioselective ring-opening with various nucleophiles to introduce new functional groups and create additional stereocenters.

Precursor for Pharmaceutically Relevant Compounds and Scaffolds

The structural motif of this compound is embedded within a variety of pharmaceutically active compounds. Its role as a precursor allows for the efficient synthesis of these molecules and their analogues.

Disubstituted 1-arylpropan-2-amine derivatives are a common feature in many pharmaceuticals. This compound can serve as a key starting material for the synthesis of these derivatives through conjugate addition reactions, also known as aza-Michael additions. researchgate.netlibretexts.org In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system of the allylamine (B125299), leading to the formation of a 1-arylpropan-2-amine skeleton.

The reaction can be catalyzed by various means, and the choice of nucleophile allows for the introduction of a wide range of substituents at the 3-position of the propane (B168953) chain. This method provides a direct route to chiral β-amino carbonyl compounds and other derivatives. nih.gov While the direct aza-Michael addition to this compound itself is a plausible synthetic strategy, many reported syntheses of disubstituted 1-arylpropan-2-amines utilize alternative approaches, such as the enzymatic transamination of prochiral ketones, which has been shown to produce the desired (R)-enantiomers with high conversion rates and excellent enantiomeric excess. nih.gov

Table 1: Enzymatic Synthesis of (R)-1-Arylpropan-2-amines from Prochiral Ketones

| Prochiral Ketone (Substrate) | (R)-Transaminase Biocatalyst | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1-Phenylpropan-2-one | ArR-TA | 88-89 | >99 |

| 1-(3,4-Dichlorophenyl)propan-2-one | ArR-TA | 88-89 | >99 |

| 1-(4-Methoxyphenyl)propan-2-one | AtR-TA | 69-76 | >99 |

Data sourced from a study on transaminase-mediated synthesis of disubstituted 1-phenylpropan-2-amine derivatives. nih.gov

Peptide isosteres are molecules that mimic the structure and function of peptides, but with modified backbones to improve properties such as metabolic stability and bioavailability. Chiral 1,2-diamines are crucial components in the synthesis of many peptide analogues. nih.govscholaris.ca this compound can be envisioned as a precursor to such chiral diamines.

A potential synthetic route involves the functionalization of the double bond. For example, asymmetric dihydroxylation or epoxidation followed by nucleophilic ring-opening with an azide (B81097) and subsequent reduction can lead to the formation of a chiral 1,2-diamine. This resulting diamine, with its defined stereochemistry inherited from the starting material, can then be incorporated into a peptide backbone to create a peptide isostere. The synthesis of pyrrolidinone-containing dipeptide analogues from chiral amino acids highlights the importance of chiral building blocks in this field. rsc.org

Piperidine (B6355638) and indolizidine alkaloids are large families of natural products with a wide range of biological activities. nih.govmdpi.com The chiral nature of this compound makes it a suitable starting point for the asymmetric synthesis of these alkaloids. A common strategy in alkaloid synthesis is the cyclization of a linear precursor containing the necessary functional groups.

This compound can be converted into a suitable precursor for cyclization. For example, hydroboration-oxidation of the allyl group would yield a chiral γ-amino alcohol. liv.ac.ukunimi.it This amino alcohol, after appropriate functional group manipulations, can undergo intramolecular cyclization to form a piperidine ring. For instance, activation of the alcohol as a leaving group followed by intramolecular nucleophilic attack by the amine is a common method for constructing the piperidine skeleton. organic-chemistry.org

Similarly, for the synthesis of indolizidine alkaloids, the allylamine can be elaborated into a more complex acyclic precursor that can then undergo an intramolecular cyclization to form the characteristic bicyclic core. frontiersin.org Strategies such as intramolecular aza-Michael additions or ring-closing metathesis of appropriately functionalized derivatives of this compound could be employed to construct the indolizidine framework. researchgate.net

Chiral imidazolines are an important class of compounds that are not only found in bioactive molecules but are also widely used as chiral ligands and auxiliaries in asymmetric synthesis. chinesechemsoc.orgrsc.org A direct and atom-economical method for the synthesis of chiral 2-substituted imidazolines involves the rare-earth metal-catalyzed asymmetric addition and hydroamidination of nitriles with allylamines.

A study has shown that N-methyl-3-phenylprop-2-en-1-amine, a close derivative of the title compound, can be effectively used in this reaction. chinesechemsoc.org The reaction, catalyzed by a chiral rare-earth metal complex, proceeds with high yield and diastereoselectivity. This methodology provides a straightforward route to enantioenriched imidazolines, which can be further functionalized. For example, a reaction between an allylamine and 2-(diphenylphosphaneyl)benzonitrile can furnish a chiral phosphine-imidazoline, a valuable class of ligand for asymmetric catalysis. chinesechemsoc.org

Table 2: Synthesis of Chiral Imidazolines from Allylamines and Nitriles

| Allylamine Substrate | Nitrile Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| N-methyl-3-phenylprop-2-en-1-amine | (R)-1,1-spirobiindane-7,7-dicarbonitrile | Y(HMDS)3 | 43 | >19:1 | - |

| N-allyl-N-methylaniline | 4-Trifluoromethylbenzonitrile | Pr-Box-tBu | 99 | - | 93 |

| N-allyl-N-methylaniline | 2-(Diphenylphosphaneyl)benzonitrile | Pr-Box-tBu | 90 | - | 90 |

Data extracted from research on rare-earth metal-catalyzed synthesis of chiral imidazolines. chinesechemsoc.org

Role as a Chiral Ligand Precursor in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. This compound serves as a valuable precursor for the synthesis of such ligands, particularly those incorporating an imidazoline (B1206853) ring. rsc.orgnih.gov

As established, chiral imidazolines can be synthesized from this compound. These imidazolines can then be further elaborated to create bidentate or tridentate ligands for transition metal catalysts. A prominent example is the synthesis of phosphino-imidazoline (PHIM) ligands. nih.gov These ligands combine the steric and electronic properties of a chiral imidazoline with a phosphine (B1218219) donor, creating a powerful ligand for a variety of asymmetric transformations.

Iridium complexes of PHIM ligands have been shown to be highly effective catalysts for the asymmetric hydrogenation of various substrates, including unfunctionalized olefins. nih.govacs.org The modular nature of the synthesis allows for the fine-tuning of the ligand structure by varying the substituents on the imidazoline ring and the phosphorus atom, enabling the optimization of the catalyst for a specific reaction. The resulting chiral amines and other products are obtained with high enantioselectivities. nih.gov

Computational and Mechanistic Studies of R 1 Phenylprop 2 En 1 Amine and Its Reactions

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricate details of reaction mechanisms at the atomic level. These methods allow for the exploration of potential energy surfaces, the identification of transient species like transition states, and the determination of the energetic feasibility of various reaction pathways.

Density Functional Theory (DFT) for Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for analyzing transition states in asymmetric catalysis. By approximating the electron density of a system, DFT can accurately predict the geometries and energies of transition states, which are the highest energy points along a reaction coordinate.

In the context of synthesizing chiral allylic amines, DFT calculations are instrumental in modeling the transition states of the key bond-forming steps. For instance, in the palladium-catalyzed asymmetric allylic amination, DFT can be used to model the transition state of the nucleophilic attack of an amine on a π-allyl palladium complex. The relative energies of the competing transition states leading to the (R) and (S) enantiomers determine the enantioselectivity of the reaction.

Key Research Findings from Analogous Systems:

Ligand Effects: DFT studies have shown that the structure of the chiral ligand bound to the metal catalyst plays a crucial role in differentiating the energies of the diastereomeric transition states. Steric and electronic interactions between the ligand, the substrate, and the nucleophile dictate the preferred pathway.

Mechanism Confirmation: Computational studies have been used to confirm or refute proposed reaction mechanisms. For example, DFT calculations can help distinguish between inner-sphere and outer-sphere nucleophilic attack mechanisms in palladium-catalyzed allylic aminations.

A hypothetical transition state analysis for the formation of (R)-1-phenylprop-2-en-1-amine could involve modeling the approach of an amine nucleophile to a palladium complex of 1-phenylallyl acetate (B1210297). The calculations would focus on the interactions that favor the attack at one face of the allyl moiety over the other, leading to the preferential formation of the (R)-enantiomer.

Energy Profile Determination and Identification of Rate-Determining Steps

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed. This profile, often depicted as a reaction coordinate diagram, provides a visual representation of the energy changes that occur throughout the reaction.

The highest energy barrier in the profile corresponds to the rate-determining step (RDS) of the reaction. Identifying the RDS is crucial for understanding and optimizing reaction conditions.

Hypothetical Energy Profile for this compound Synthesis:

A DFT-calculated energy profile for a catalyzed asymmetric allylic amination to form this compound would likely involve several steps:

Oxidative Addition: The initial step would be the oxidative addition of the allylic substrate (e.g., 1-phenylallyl acetate) to the metal catalyst (e.g., a palladium(0) complex) to form a π-allyl palladium(II) intermediate.

Nucleophilic Attack: The subsequent step would be the nucleophilic attack of the amine on the π-allyl complex. This is often the enantioselectivity-determining and rate-determining step.

Reductive Elimination: The final step would be the reductive elimination of the product, this compound, and regeneration of the catalyst.

The energy profile would show the relative energies of all intermediates and transition states, with the transition state for the nucleophilic attack likely being the highest point on the profile.

Table 1: Hypothetical Relative Free Energies for a Catalyzed Asymmetric Allylic Amination

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Catalyst + 1-phenylallyl acetate + Amine | 0.0 |

| Intermediate 1 | π-allyl palladium(II) complex | +5.2 |

| TS (R) | Transition state leading to (R)-product | +18.5 |

| TS (S) | Transition state leading to (S)-product | +20.1 |

| Product Complex | Catalyst complexed with (R)-product | -3.4 |

| Products | Catalyst + this compound | -8.7 |

Note: This table is illustrative and based on typical values found in computational studies of similar reactions. The energy difference between TS (R) and TS (S) would determine the enantiomeric excess.

Computational Approaches to Stereochemical Prediction and Rationalization

A primary goal of computational studies in asymmetric catalysis is to predict and rationalize the stereochemical outcome of a reaction. By understanding the factors that control stereoselectivity, more efficient and selective catalysts can be designed.

Computational models, particularly those derived from DFT calculations, can provide detailed three-dimensional structures of the stereodetermining transition states. Analysis of these structures can reveal the specific non-covalent interactions, such as steric repulsion, hydrogen bonding, and CH-π interactions, that are responsible for the observed enantioselectivity.

For the synthesis of this compound, computational modeling would aim to identify why the transition state leading to the (R)-enantiomer is lower in energy than the one leading to the (S)-enantiomer. This could be due to a more favorable orientation of the phenyl group of the substrate within the chiral pocket of the catalyst, minimizing steric clashes and maximizing stabilizing interactions.

Advanced Mechanistic Analysis (e.g., Intrinsic Reaction Coordinate, Reaction Force, Electronic Flux)

Beyond static calculations of stationary points, more advanced computational techniques can provide deeper insights into the dynamics and electronic nature of a chemical reaction.

Intrinsic Reaction Coordinate (IRC): An IRC calculation traces the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. This confirms that a calculated transition state indeed connects the desired species and provides a detailed picture of the geometric changes that occur along the reaction coordinate.

Reaction Force: The reaction force analysis partitions the energy profile into regions of structural rearrangement and electronic reordering. It helps to identify the specific points along the reaction coordinate where significant bond breaking and forming events occur.

Electronic Flux: The reaction electronic flux describes the flow of electron density during a chemical reaction. This analysis can reveal the nature of charge transfer between different fragments of the reacting system and can help to characterize the electronic mechanism of the reaction.

While specific applications of reaction force and electronic flux analyses to the synthesis of this compound are not available, these tools could be conceptually applied to understand the electronic events during the C-N bond formation, such as the charge transfer from the amine nucleophile to the electrophilic π-allyl palladium complex.

Conclusion and Future Research Directions

Summary of Current Academic Research Advancements

The synthesis of enantiomerically pure amines is a cornerstone of modern medicinal and materials chemistry. umn.edu Chiral amines are integral components of a vast array of pharmaceuticals, natural products, and chiral catalysts. umn.edunih.gov Consequently, the development of efficient and selective methods for their preparation has been a major focus of chemical research. The asymmetric synthesis of chiral allylic amines, such as (R)-1-phenylprop-2-en-1-amine, can be approached through several advanced catalytic strategies.

Transition Metal-Catalyzed Asymmetric Hydrogenation:

One of the most direct and atom-economical methods for producing chiral amines is the asymmetric hydrogenation of corresponding prochiral imines, enamines, or allylic amines. nih.gov This methodology has seen significant progress, with various transition metal complexes, particularly those of rhodium and iridium, demonstrating high efficiency and enantioselectivity. nih.gov For the synthesis of α-chiral primary amines, direct catalytic asymmetric methods are increasingly sought after to avoid the multiple steps associated with N-substituted substrates. rsc.org

Chemoenzymatic Synthesis:

Biocatalysis, particularly the use of transaminases (TAs) and amine dehydrogenases (AmDHs), has emerged as a powerful and environmentally benign approach for the synthesis of chiral amines. researchgate.netrsc.org Transaminases can catalyze the asymmetric amination of prochiral ketones, offering a direct route to enantiopure amines. rsc.org Recent research has focused on the application of immobilized whole-cell biocatalysts with (R)-transaminase activity for the synthesis of structurally related compounds, achieving high conversions and excellent enantiomeric excess (>99% ee). rsc.org Furthermore, a chemoenzymatic cascade combining gold-catalyzed alkyne hydration with an engineered amine dehydrogenase has been developed for the synthesis of chiral aliphatic amines, showcasing the potential for integrating chemical and biological catalysis. nih.gov

Other Catalytic Asymmetric Methodologies:

A variety of other catalytic methods have been successfully employed for the asymmetric synthesis of chiral allylic amines. These include:

Rhodium-catalyzed enantioselective 1,2-addition: This method utilizes alkenylboron nucleophiles for the addition to N-tosyl aryl aldimines, yielding chiral allylic amines in good yields and high enantioselectivity. organic-chemistry.org

Nickel-catalyzed hydroamination: A unique enantioselective nickel-catalyzed vinylation of 2-azaallyl anions has been developed, providing access to diverse vinyl aryl methyl amines. researchgate.net

Dynamic Kinetic Resolution of Allylic Azides: This strategy takes advantage of the ready equilibration of allylic azides at room temperature, allowing for their conversion into single products with high selectivity. umn.edu

The table below summarizes some of the key features of these advanced synthetic methodologies.

| Methodology | Catalyst/Enzyme | Key Features | Potential for this compound Synthesis |

| Asymmetric Hydrogenation | Rhodium or Iridium complexes with chiral ligands | High atom economy, direct conversion of imines/enamines. nih.gov | High |

| Chemoenzymatic Synthesis (Transaminase) | (R)-selective Transaminase (e.g., ATA-025) | High enantioselectivity (>99% ee), environmentally benign, operates under mild conditions. researchgate.netrsc.org | High |

| Chemoenzymatic Synthesis (Amine Dehydrogenase) | Engineered Amine Dehydrogenase (e.g., PtAmDH) | Enables conversion of alkynes to chiral amines in a cascade reaction, suitable for large-scale production. nih.gov | Moderate to High |

| Rh-catalyzed 1,2-addition | Rhodium catalyst with chiral ligands | Good yields and high enantioselectivities for di-, tri-, and tetrasubstituted allylic amines. organic-chemistry.org | High |

| Ni-catalyzed Hydroamination | Nickel catalyst with chiral ligands | Novel approach via vinylation of 2-azaallyl anions. researchgate.net | High |

| Dynamic Kinetic Resolution | Selective catalysts | Converts equilibrating allylic azides to a single enantiomer with high selectivity. umn.edu | Moderate |

Prospects for Novel Synthetic Methodologies and Expanded Applications of this compound

While current methods provide robust pathways to chiral allylic amines, future research is expected to focus on enhancing the efficiency, sustainability, and scope of these syntheses, with direct implications for the production of this compound.

Prospects for Novel Synthetic Methodologies:

Future advancements in the synthesis of this compound are likely to be driven by several key areas of research:

Development of Novel Catalysts: The design of new chiral ligands for transition metal catalysts will continue to be a major focus, aiming for higher turnover numbers, broader substrate scope, and lower catalyst loadings. For instance, the development of non-C2-symmetric ProPhenol ligands has already shown promise in the catalytic and asymmetric vinylation of N-Boc imines. organic-chemistry.org

Enzyme Engineering and Directed Evolution: The tailor-making of enzymes through protein engineering and directed evolution holds immense potential for developing highly specific and robust biocatalysts for the synthesis of this compound. This could lead to enzymes with improved stability, activity, and specificity for the target molecule.

Flow Chemistry and Process Intensification: The implementation of continuous flow technologies for both chemical and enzymatic syntheses can offer significant advantages in terms of safety, scalability, and efficiency. A scalable flow system using immobilized enzymes has already been demonstrated for flavin-dependent biocatalysis.

Photocatalysis and Electrocatalysis: The use of light and electricity as driving forces for chemical transformations represents a green and sustainable approach. The development of asymmetric photocatalytic or electrocatalytic methods for C-N bond formation could provide novel routes to chiral amines.

Expanded Applications:

The unique structural features of this compound make it a promising candidate for a range of applications, mirroring the utility of other chiral amines and homoallylic amines. beilstein-journals.org

Pharmaceutical Intermediates: Chiral amines are fundamental building blocks in a significant portion of active pharmaceutical ingredients. researchgate.net The presence of both a chiral center and a reactive allyl group makes this compound a versatile intermediate for the synthesis of complex drug molecules. Homoallylic amines, a closely related class of compounds, are key intermediates in the synthesis of various nitrogen-containing natural products and alkaloids. beilstein-journals.org

Chiral Ligands and Organocatalysts: The amine functionality can be readily modified to create novel chiral ligands for asymmetric catalysis. rsc.org The development of new catalysts derived from this compound could enable new asymmetric transformations.

Materials Science: Chiral amines are also finding applications in materials science, for example, in the development of chiral polymers and functional materials. The specific properties of this compound could be exploited in the design of new materials with unique optical or electronic properties.

Q & A

Q. What are the most reliable synthetic routes for enantioselective synthesis of (R)-1-phenylprop-2-en-1-amine?

Methodological Answer: The synthesis of this compound can be achieved via asymmetric catalysis or kinetic resolution. For example:

- Pd-Catalyzed Allylic Amination : Utilize palladium catalysts with chiral ligands to induce enantioselectivity during allylic substitution (e.g., Pd(PPh₃)₄ with (R)-BINAP) .

- Enzymatic Resolution : Lipases or acylases can resolve racemic mixtures by selectively modifying one enantiomer .

- Chiral Pool Synthesis : Start with chiral precursors like (R)-phenylglycine derivatives to retain stereochemistry during amine formation .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure and purity of this compound?

Methodological Answer:

- IR Spectroscopy : The allyl amine group (C=C-NH₂) shows characteristic stretches:

- ¹H NMR : Key signals include:

- Allylic protons (δ 5.2–5.8 ppm, multiplet).

- Aromatic protons (δ 7.2–7.5 ppm, multiplet).

- NH₂ protons (δ 1.8–2.2 ppm, broad singlet).

- 13C NMR : Confirm the allyl carbon (δ 115–125 ppm) and quaternary carbon (δ 140–145 ppm) .

Q. What computational methods are suitable for predicting the thermochemical properties of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate thermochemical

- Geometry Optimization : Use 6-31G(d,p) basis sets to minimize energy.

- Thermochemical Analysis : Calculate enthalpy, Gibbs free energy, and bond dissociation energies. Becke’s three-parameter functional (B3) with exact exchange terms improves accuracy for amine systems .

- Solvent Effects : Include polarizable continuum models (PCM) for solvation energy .

Advanced Research Questions

Q. How can enantiomeric purity be validated, and what advanced techniques resolve low ee values?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak IA or IB with hexane/isopropanol gradients. Compare retention times with racemic standards .

- Vibrational Circular Dichroism (VCD) : Provides absolute configuration confirmation via IR-active chiral centers .

- Crystallographic Resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze via X-ray diffraction (SHELXL software ).

Q. How should researchers address contradictions between computational predictions and experimental stability data?

Methodological Answer:

- Reassess Functional Choices : Switch from B3LYP to M06-2X for better non-covalent interaction modeling .